molecular formula C13H16O4 B1268591 Tert-butyl 2-(4-formylphenoxy)acetate CAS No. 276884-77-6

Tert-butyl 2-(4-formylphenoxy)acetate

Cat. No.: B1268591
CAS No.: 276884-77-6
M. Wt: 236.26 g/mol
InChI Key: TZONEPGXYVZUKR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-formylphenoxy)acetate is an organic compound with the molecular formula C13H16O4. It is characterized by the presence of a tert-butyl ester group and a formyl-substituted phenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-(4-formylphenoxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with 4-hydroxybenzaldehyde. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion generated from 4-hydroxybenzaldehyde attacks the carbon atom of tert-butyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(4-formylphenoxy)acetate serves as an important intermediate in organic synthesis. Its structure allows for various transformations, including:

  • Formation of New Compounds : The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
  • Reactivity with Nucleophiles : The formyl group can participate in nucleophilic addition reactions, leading to the formation of additional functional groups.

A case study demonstrated the use of this compound in synthesizing derivatives that exhibit enhanced biological activity compared to the parent structure. For instance, modifications at the formyl position have led to compounds with improved binding affinities for specific biological targets .

Medicinal Chemistry

The unique combination of functional groups in this compound makes it a candidate for medicinal chemistry applications:

  • Ligand Development : It has been explored as a ligand for various biological targets, including proteins involved in autophagy. Research indicates that derivatives of this compound can effectively modulate autophagic processes, which are critical in cancer therapy .
  • Targeted Drug Design : The compound's ability to interact with specific enzymes or receptors suggests potential use in designing targeted therapies for diseases such as cancer. For example, modifications have been made to enhance selectivity towards certain protein targets, potentially reducing side effects associated with broader-spectrum drugs .

Data Table: Comparative Analysis of Similar Compounds

Compound NameKey FeaturesApplications
This compoundContains tert-butyl ester and formyl groupsOrganic synthesis, medicinal chemistry
Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetateIncludes bromo and fluoro substituentsIntermediate for complex synthesis
Tert-butyl 4-bromo-2-fluorobenzoateLacks formyl group but shares structural similaritiesSolvent applications

This table illustrates the structural diversity among related compounds and their respective applications, highlighting the unique position of this compound in both organic synthesis and medicinal chemistry.

Case Study 1: Synthesis of Anticancer Agents

In a study focused on developing anticancer agents, this compound was utilized as a precursor. The synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's potential as a starting material for drug development .

Case Study 2: Autophagy Modulation

Research involving this compound has shown its effectiveness in modulating autophagy-related pathways. By acting on specific protein targets within these pathways, derivatives of this compound have been proposed as therapeutic agents for enhancing autophagic degradation of damaged proteins in cancer cells .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-formylphenoxy)acetate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is typically the reactive site, undergoing transformation to carboxylic acids or other oxidized products. In reduction reactions, the formyl group is reduced to an alcohol. The ester group can also participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Comparison with Similar Compounds

    Tert-butyl 2-(4-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.

    Tert-butyl 2-(4-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a formyl group.

    Tert-butyl 2-(4-nitrophenoxy)acetate: Similar structure but with a nitro group instead of a formyl group.

Uniqueness: Tert-butyl 2-(4-formylphenoxy)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group can undergo specific oxidation and reduction reactions, making this compound valuable in synthetic organic chemistry.

Biological Activity

Tert-butyl 2-(4-formylphenoxy)acetate, with the chemical formula C13H16O4 and CAS number 276884-77-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in pharmacology.

Chemical Structure and Synthesis

This compound is characterized by a tert-butyl group attached to an acetate moiety and a phenoxy group substituted with a formyl group. The synthesis typically involves the reaction of tert-butyl acetate with 4-formylphenol under acidic conditions, leading to the formation of the desired ester. Various synthetic pathways have been explored to optimize yield and purity, including the use of different solvents and catalysts .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated that it has a minimum inhibitory concentration (MIC) against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The compound's efficacy was comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus32Comparable to Norfloxacin
Bacillus cereus16Comparable to standard treatments

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in cancer research. Studies indicate that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation .

Case Study: Breast Cancer Cell Lines
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent apoptosis, characterized by increased annexin V staining .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cellular damage.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins may play a role in promoting apoptosis in cancer cells.
  • Inhibition of Key Enzymes : The compound might inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism .

Q & A

Basic Research Questions

Q. What are the key steps and reagents for synthesizing tert-butyl 2-(4-formylphenoxy)acetate?

The synthesis typically involves nucleophilic substitution between para-hydroxybenzaldehyde and chloroacetic acid derivatives. For example:

  • Step 1 : React para-hydroxybenzaldehyde with chloroacetic acid in ethanol using sodium bicarbonate as a base to form 2-(4-formylphenoxy)acetic acid .
  • Step 2 : Protect the carboxylic acid group by esterification with tert-butanol under acidic conditions (e.g., H₂SO₄ or DCC/DMAP).
  • Reagents : Sodium bicarbonate, chloroacetic acid, tert-butanol, and a dehydrating agent.
  • Validation : Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity by HPLC (e.g., tR = 6.3 min, 99% at 254 nm) .

Q. How can the purity of this compound be optimized during synthesis?

  • Flash Chromatography : Use a gradient of petroleum ether and ethyl acetate (e.g., 15% EtOAc with 1% acetic acid) to isolate the product .
  • Recrystallization : Dissolve crude product in ethanol, cool to 0°C, and filter precipitated crystals .
  • Analytical Methods : Confirm purity via HRMS (e.g., calculated m/z 326.1387 [M+H]<sup>+</sup>, observed 326.1373) and HPLC retention time matching .

Q. What spectroscopic techniques are critical for structural confirmation?

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1723 cm<sup>-1</sup> for the ester, aldehyde C=O at ~1675 cm<sup>-1</sup>) .
  • NMR :
    • <sup>1</sup>H NMR: Look for the tert-butyl singlet (δ ~1.4 ppm) and aldehyde proton (δ ~9.8 ppm).
    • <sup>13</sup>C NMR: Confirm ester carbonyl (δ ~165 ppm) and aldehyde (δ ~190 ppm).
  • HRMS : Match experimental and theoretical molecular ion peaks to validate molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized if intermediates are unstable?

  • Low-Temperature Handling : Perform reactions under ice-cooling to prevent aldehyde oxidation or ester hydrolysis .
  • Inert Atmosphere : Use nitrogen/argon to minimize degradation of sensitive intermediates (e.g., aldehyde groups).
  • Rapid Workup : Avoid prolonged exposure to acidic/basic conditions; use extraction and drying agents (e.g., MgSO₄) for immediate isolation .

Q. How is this compound applied in synthesizing bioactive molecules like 1,2,4-oxadiazole antimicrobial agents?

  • Step 1 : React This compound with hydroxylamine to form an amidoxime intermediate .
  • Step 2 : Cyclize the amidoxime with a carboxylic acid derivative (e.g., 4-fluorophenylacetic acid) under microwave irradiation (100°C, 30 min) to form the 1,2,4-oxadiazole core .
  • Biological Testing : Assess antimicrobial activity via MIC assays against E. coli or S. aureus, using ciprofloxacin as a positive control.

Q. How can structure-activity relationships (SAR) be studied for derivatives of this compound?

  • Derivatization Strategies :
    • Aldehyde Modification : Convert the formyl group to Schiff bases or hydrazones via condensation reactions .
    • Ester Hydrolysis : Remove the tert-butyl group under acidic conditions (TFA/DCM) to study free carboxylic acid derivatives .
  • Analytical Tools :
    • X-ray Crystallography : Resolve crystal structures to correlate substituent geometry with activity.
    • Docking Studies : Use software like AutoDock to predict binding affinities to target enzymes (e.g., bacterial topoisomerases) .

Q. Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Respiratory Protection : Use NIOSH-approved P95 respirators for dust control; OV/AG/P99 filters for vapor protection .
  • Skin Protection : Nitrile gloves (tested for chemical permeation) and lab coats.
  • Eye Protection : ANSI-approved goggles with side shields .

Q. How should accidental spills or exposure be managed?

  • Spill Protocol : Collect material using non-sparking tools, place in sealed containers, and dispose via hazardous waste channels .
  • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Properties

IUPAC Name

tert-butyl 2-(4-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZONEPGXYVZUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348679
Record name tert-butyl 2-(4-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276884-77-6
Record name tert-butyl 2-(4-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxybenzaldehyde (2.44 g, 20.0 mmol) in dry acetonitrile (8.0 mL) was treated with powdered, dried K2CO3 (3.04 g, 22.0 mmol) and NaI (304 mg, 2.00 mmol). The mixture was refluxed under argon for 30 min. tert-Butyl bromoacetate (1.48 mL, 1.95 g, 10.0 mmol) was added dropwise, and the reflux was continued for 12 h. Water and CH2Cl2 were added and the phases were separated. The aqueous layer was extracted with CH2Cl2. The combined organic phase was washed with water. The organic layer was dried (Na2SO4). Evaporation of the solvent and chromatography of the oily residue [silica, ethyl acetate/hexanes (3:7)] afforded a white, crystalline solid (2.18 g, 92%): mp 56-57° C.; IR (film, νmax cm−1) 1762, 1752, 1685, 1600; 1H NMR δ 1.48 (s, 9H), 4.60 (s, 2H), 6.99 (d, J=8.7 Hz, 2H), 7.84 (d, J=8.7 Hz, 2H), 9.89 (s, 1H); 13C NMR δ 28.25, 65.76, 83.17, 115.08, 130.82, 132.18, 163.00, 167.37, 190.98; EI-MS 105/107, 135, 193/194, 236/237; FAB-MS obsd 237.1120, calcd 237.1127 [(M+H)+, M=C13H16O4]; Anal. Calcd C, 66.09; H, 6.83. Found C, 66.06; H, 6.82.
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Name
Yield
92%

Synthesis routes and methods II

Procedure details

A suspension of NaH (60% in mineral oil, 3.69 g, 92.2 mmol) in dry DMF (70 ml) was cooled to 0° C. A solution of 4-hydroxybenzaldehyde (10.0 g, 82.0 mmol) in dry DMF (35 ml) was added dropwise. The mixture was stirred at 0° C. for 40 minutes. tert-Butyl bromoacetate (12.1 ml, 82.5 mmol) was added and the mixture was stirred at room temperature for 17 h. The mixture was concentrated under reduced pressure. Diethyl ether was added and the mixture was washed with 10% NH4Cl, water and brine. The organic phase was dried (MgSO4), concentrated under reduced pressure and purified by flash-chromatography (10%-20% EtOAc in hexane). This gave tert-butyl (4-formylphenoxy)acetate (17.4 g, 73.4 mmol, 90% yield) as an colourless oil. This intermediate was dissolved in dry toluene (120 ml) and 4-chloroaniline (9.37 g, 73.4 mmol) was added. The mixture was refluxed in a Dean-Stark apparatus for 20 h, cooled and concentrated under reduced pressure. Hexane was added and the formed precipitate was filtered, washed twice with cold hexane and dried. This afforded 20.0 g (79%) of the title compound as a yellow solid. 1H-NMR (CDCl3, 200 MHz): δ 1.5 (s, 9H), 4.6 (s, 2H), 7.0 (d, 2H), 7.2 (d, 2H), 7.4 (d, 2H), 7.8 (d, 2H), 8.4 (s, 1H). MS (CI) M/z: 368.0 (M++Na, 100), 369.0 (20), 370.0 (30), 371.0 (10).
Name
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
12.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

At room temperature, 31.60 g (281.48 mmol) of potassium tert-butoxide and 52.70 g (270.22 mmol) of tert-butyl bromoacetate are added to a solution of 27.50 g (225.18 mmol) of 4-hydroxybenzaldehyde in 200 ml of dioxane, and the mixture is heated at the boil overnight. 1 l of water is added, and the mixture is then extracted with diethyl ether, washed with 1 N sodium hydroxide solution, water and saturated sodium chloride solution and dried over magnesium sulphate, and the solvent is distilled off. Flash chromatography on silica gel (cyclohexane→cyclohexane/ethyl acetate 20:1→10:1→5:1) gives, after recrystallization from pentane, the target compound.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

366 g of dimethylformamide and 165.9 g (1.2 mol) of potassium carbonate were placed in a flask, followed by dropwise addition of 122 g (1 mol) of 4-hydroxybenzaldehyde. 181.2 g (1.2 mol) of t-butyl chloroacetate were added dropwise to the mixture at a temperature of 50° C. for two hours. After the addition, the mixture was stirred for two hours at a temperature of 50° C. and then another seven hours at a temperature of 70° C. The resulting reaction mixture was washed with 122 g of toluene and 662 g of water. 100 g of the solvent was removed from the mixture by distillation under reduced pressure and then 236 g of n-heptane were added to the distillation residue to effect crystallization. The resulting crystals were collected by filtration to provide 128.4 g of 4-t-butoxycarbonylmethoxybenzaldehyde having a purity of 99.9% as white crystals. FIG. 2 is an infrared absorption spectrum of the compound. The yield was 54%.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
181.2 g
Type
reactant
Reaction Step Two
Quantity
165.9 g
Type
reactant
Reaction Step Three
Quantity
366 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 2-(4-formylphenoxy)acetate
Tert-butyl 2-(4-formylphenoxy)acetate
Tert-butyl 2-(4-formylphenoxy)acetate
Tert-butyl 2-(4-formylphenoxy)acetate
Tert-butyl 2-(4-formylphenoxy)acetate
Tert-butyl 2-(4-formylphenoxy)acetate

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